

Accounting for PF-05089771 species-specific potency differences

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Compound of Interest		
Compound Name:	PF 05089771	
Cat. No.:	B609952	Get Quote

Technical Support Center: PF-05089771

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05089771.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of PF-05089771?

A1: The primary molecular target of PF-05089771 is the voltage-gated sodium channel NaV1.7. It is a potent and selective blocker of this channel. Based on available scientific literature, PF-05089771 is not known to be a modulator of Kv3 potassium channels. It exhibits high selectivity for NaV1.7 over a wide panel of other ion channels, receptors, and enzymes.

Q2: Why am I observing significant differences in the potency of PF-05089771 between different animal models?

A2: Significant species-specific differences in potency are a known characteristic of PF-05089771.[1][2] This is particularly evident between rats and other species such as humans, mice, dogs, and cynomolgus macaques.[1][2] The potency of PF-05089771 is substantially lower in rats.[1][2]

Q3: What is the molecular basis for the lower potency of PF-05089771 in rats?







A3: The reduced potency in rats is due to sequence divergence in the putative binding site of PF-05089771 on the NaV1.7 channel.[1] PF-05089771 binds to the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.[1][2] Key amino acid residues in this region differ in the rat NaV1.7 orthologue compared to human, mouse, and other preclinical species, leading to a weaker interaction and consequently, lower inhibitory potency.[1]

Q4: How does the mechanism of action of PF-05089771 contribute to its activity?

A4: PF-05089771 is a state-dependent inhibitor, meaning it preferentially binds to the inactivated state of the NaV1.7 channel.[2][3][4] Its potency is nearly 1000-fold higher for inactivated channels compared to resting channels.[1] This mechanism involves the stabilization of the channel in a non-conducting conformation.[2][3] The onset of the block is slow and dependent on depolarization and concentration, with a similarly slow recovery.[3]

Q5: Are there any known off-target effects I should be aware of?

A5: PF-05089771 is highly selective for NaV1.7. It has been tested against a large panel of other ion channels, receptors, enzymes, and transporters with minimal off-target activity reported. However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to monitor for potential unexpected effects in your specific model system.

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Low or no inhibitory effect observed in rat models.	This is expected due to the significantly lower potency of PF-05089771 on the rat NaV1.7 channel orthologue.[1]	Consider using alternative species for your in vivo studies, such as mice, where the potency of PF-05089771 is comparable to that in humans. [1][2] If using rats is unavoidable, significantly higher concentrations of PF-05089771 may be required, which should be carefully validated.
Variability in IC50 values between experiments.	The potency of PF-05089771 is highly dependent on the voltage protocol used in electrophysiology experiments due to its state-dependent mechanism.[1][2]	Ensure a consistent voltage protocol that holds the channels in a partially inactivated state to achieve maximal and reproducible potency. The holding potential should be set to the empirically determined half-inactivation voltage for the specific cell type being used.[1]
Slow onset of channel block.	The kinetics of PF-05089771 binding are inherently slow.[3]	Allow for a sufficient pre- incubation period with the compound to ensure the block has reached equilibrium before taking measurements. This may require longer application times than for other types of channel blockers.
Inconsistent results in cellular versus in vivo experiments.	Factors such as plasma protein binding, tissue distribution, and metabolism can influence the effective	Correlate in vivo outcomes with pharmacokinetic and pharmacodynamic (PK/PD) data to understand the relationship between plasma



concentration of PF-05089771 at the target site in vivo.[5]

concentration and target engagement.

Data Presentation

Table 1: Species-Specific Potency of PF-05089771 on NaV1.7 Channels

Species	IC50 (nM)	Reference
Human	11	
Mouse	8	
Dog	13	
Cynomolgus Macaque	12	-
Rat	171	

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing PF-05089771 Potency

This protocol describes a typical method for determining the IC50 of PF-05089771 on heterologously expressed NaV1.7 channels.

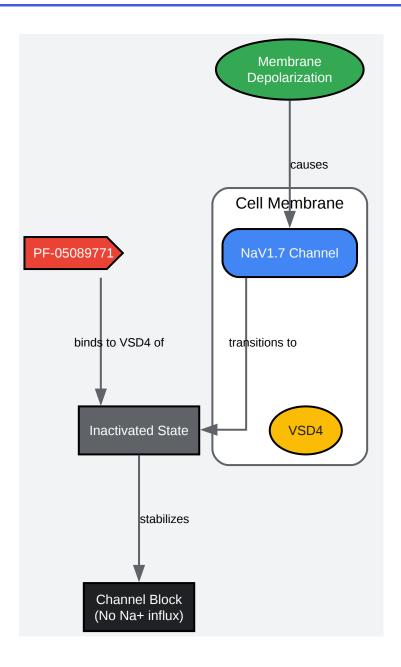
- 1. Cell Culture and Transfection:
- Culture HEK293 cells stably or transiently expressing the NaV1.7 channel orthologue of the desired species.
- Maintain cells in appropriate culture medium and conditions.
- For transient transfections, co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
- 2. Reagents and Solutions:
- External Solution (ECS): Prepare a physiological saline solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH).



- Internal Solution: Prepare a pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH).
- PF-05089771 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C.
- Working Solutions: On the day of the experiment, prepare serial dilutions of PF-05089771 in ECS to the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects channel function (typically ≤0.1%).
- 3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 M Ω when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Voltage-clamp the cell at a holding potential that promotes channel recovery from inactivation (e.g., -120 mV).
- 4. Voltage Protocol for State-Dependent Inhibition:
- To assess the potency on inactivated channels, use a voltage protocol that sets the holding potential to the empirically determined half-inactivation voltage (V1/2) for each cell. This typically ranges from -70 mV to -90 mV.[1]
- Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
- Repeat the test pulse at a regular frequency (e.g., 0.1 Hz) to monitor the current amplitude.
- 5. Data Acquisition and Analysis:
- Record baseline sodium currents in the absence of the compound.
- Perfuse the cell with increasing concentrations of PF-05089771, allowing the block to reach a steady state at each concentration.
- Measure the peak inward sodium current at each concentration.
- Normalize the current at each concentration to the baseline current.
- Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope.

Visualizations

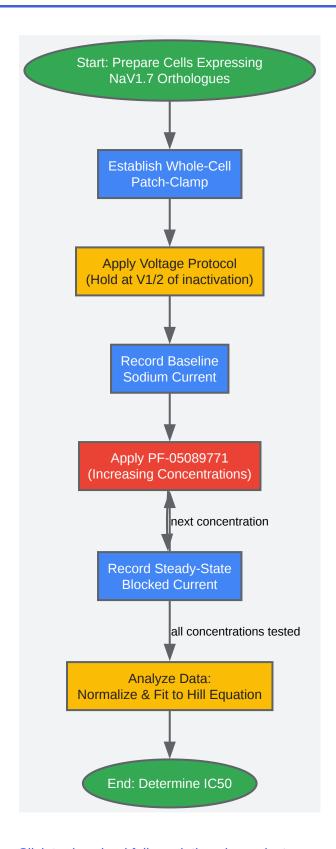




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Mechanism of PF-05089771 Action

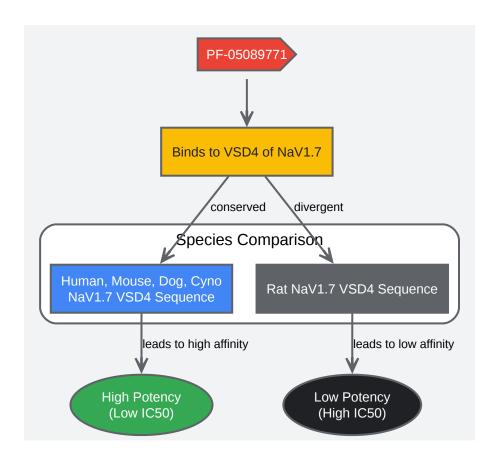




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Experimental Workflow for IC50 Determination





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Basis of Species-Specific Potency

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